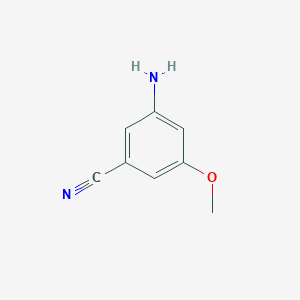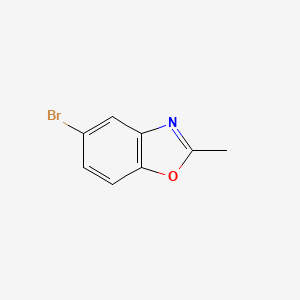
5-Brom-2-methyl-1,3-benzoxazol
Übersicht
Beschreibung
5-Bromo-2-methyl-1,3-benzoxazole, also known as 5-bromo-2-methoxybenzoxazole, is an important organic molecule that is widely used in pharmaceutical and chemical research. It is a heterocyclic aromatic compound containing a benzene ring with a bromine atom and a methoxy group attached. The molecule has a molecular weight of 198.04 g/mol and a melting point of 151-152°C. It is a colorless solid at room temperature and is soluble in many organic solvents.
Wissenschaftliche Forschungsanwendungen
Antibakterielles Mittel
5-Brom-2-methyl-1,3-benzoxazol wurde auf sein Potenzial als antimikrobielles Mittel untersucht. Es hat Aktivität gegen eine Reihe von grampositiven und gramnegativen Bakterien gezeigt, darunter Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae und Salmonella typhi, sowie gegen Pilzstämme wie Candida albicans und Aspergillus niger. Es wurde festgestellt, dass das Vorhandensein elektronenziehender Gruppen in den Benzoxazolderivaten die antimikrobielle Aktivität verbessert .
Antikrebsaktivität
Diese Verbindung wurde auch auf ihre Antikrebseigenschaften untersucht. In-vitro-Studien mit menschlichen kolorektalen Karzinomzellen (HCT116) haben gezeigt, dass bestimmte Benzoxazolderivate eine Antikrebsaktivität haben können, die mit der von Standardmedikamenten wie 5-Fluorouracil vergleichbar ist. Dies deutet auf einen möglichen Einsatz von this compound in der Krebsbehandlungsforschung hin .
Zwischenprodukte der Arzneimittelforschung
In der medizinischen Chemie werden Benzoxazolderivate als Zwischenprodukte zur Herstellung neuer biologischer Materialien verwendet. Sie sind Schlüsselkomponenten bei der Synthese verschiedener pharmakologisch aktiver Moleküle aufgrund ihres breiten Spektrums an Aktivitäten, zu denen antibakterielle, antifungale und antikanzerogene Wirkungen gehören .
Organische Synthese
Der Benzoxazol-Kern ist ein wertvolles Gerüst in der organischen Synthese. Er wird zur Synthese komplexer Moleküle verwendet, darunter solche mit potenziellen therapeutischen Anwendungen. So wurde er beispielsweise bei der Synthese von HIV-Reverse-Transkriptase-Inhibitoren und Bis-Styrylfarbstoffen eingesetzt, was seine Vielseitigkeit in der chemischen Synthese unterstreicht .
Pharmakologische Forschung
Benzoxazolderivate, einschließlich this compound, spielen eine prominente Rolle in der pharmakologischen Forschung aufgrund ihres breiten Spektrums an Aktivitäten. Sie wurden auf ihr Potenzial als entzündungshemmende, antimykobakterielle, antihistaminische, antiparkinsonische und Rho-Kinase-Inhibitoren, unter anderem, untersucht .
Biochemische Studien
In der Biochemie trägt das Studium von Benzoxazolderivaten zum Verständnis der Wechselwirkung kleiner Moleküle mit biologischen Systemen bei. Diese Verbindungen können als Werkzeuge dienen, um biochemische Pfade zu untersuchen und können als Inhibitoren oder Aktivatoren von Enzymen, Rezeptoren und anderen Proteinen wirken, die an zellulären Prozessen beteiligt sind .
Wirkmechanismus
Target of Action
5-Bromo-2-methyl-1,3-benzoxazole, also known as 5-Bromo-2-methylbenzo[d]oxazole, is a derivative of benzoxazole . Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition . .
Mode of Action
Benzoxazole derivatives are known to interact with various biological targets, leading to a range of effects . The interaction with these targets can result in changes at the molecular level, which can then lead to the observed pharmacological effects.
Biochemical Pathways
Benzoxazole derivatives are known to interact with a variety of biological targets, potentially affecting multiple biochemical pathways .
Result of Action
Benzoxazole derivatives have been found to exhibit a range of pharmacological activities, suggesting that they can have various effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of benzoxazole derivatives .
Safety and Hazards
Zukünftige Richtungen
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The present article presents recent advances in synthetic strategies for benzoxazole derivatives .
Biochemische Analyse
Biochemical Properties
5-Bromo-2-methyl-1,3-benzoxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, 5-Bromo-2-methyl-1,3-benzoxazole interacts with fungal proteins, leading to antifungal effects . The nature of these interactions often involves binding to the active sites of enzymes or proteins, thereby inhibiting their normal function.
Cellular Effects
The effects of 5-Bromo-2-methyl-1,3-benzoxazole on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 5-Bromo-2-methyl-1,3-benzoxazole can induce apoptosis by modulating signaling pathways and altering the expression of genes involved in cell survival and death . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting the energy production processes in cells .
Molecular Mechanism
At the molecular level, 5-Bromo-2-methyl-1,3-benzoxazole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it can inhibit the activity of bacterial enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . Additionally, 5-Bromo-2-methyl-1,3-benzoxazole can activate certain signaling pathways in cancer cells, leading to changes in gene expression that promote apoptosis .
Temporal Effects in Laboratory Settings
The effects of 5-Bromo-2-methyl-1,3-benzoxazole change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . Long-term exposure to 5-Bromo-2-methyl-1,3-benzoxazole has been observed to cause sustained changes in cellular function, including prolonged inhibition of metabolic enzymes and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-methyl-1,3-benzoxazole vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as antibacterial and antifungal activities . At high doses, 5-Bromo-2-methyl-1,3-benzoxazole can cause toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
5-Bromo-2-methyl-1,3-benzoxazole is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby disrupting bacterial growth and survival . Additionally, 5-Bromo-2-methyl-1,3-benzoxazole can affect the levels of key metabolites in fungal cells, leading to antifungal effects .
Transport and Distribution
Within cells and tissues, 5-Bromo-2-methyl-1,3-benzoxazole is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For instance, 5-Bromo-2-methyl-1,3-benzoxazole can bind to transport proteins that facilitate its entry into bacterial cells, where it exerts its antibacterial effects .
Subcellular Localization
The subcellular localization of 5-Bromo-2-methyl-1,3-benzoxazole plays a critical role in its activity and function. The compound is often directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, in fungal cells, 5-Bromo-2-methyl-1,3-benzoxazole may be localized to the mitochondria, where it disrupts mitochondrial function and induces cell death .
Eigenschaften
IUPAC Name |
5-bromo-2-methyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCCSPFGJDVVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435663 | |
| Record name | 5-Bromo-2-methyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5676-56-2 | |
| Record name | 5-Bromo-2-methyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-methyl-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1278164.png)
![Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1278166.png)
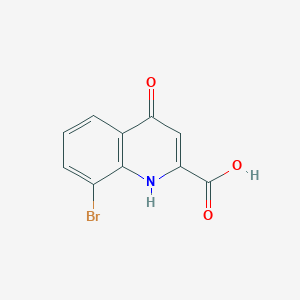
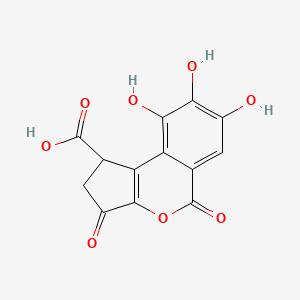
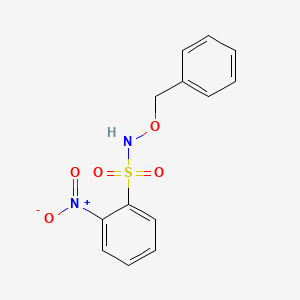


![(1S,3As,3bS,5aR,9aR,9bS,11aS)-N-(2-chlorophenyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1278181.png)
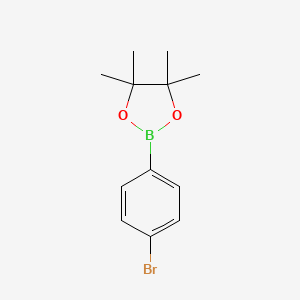
![(4S,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one](/img/structure/B1278189.png)

